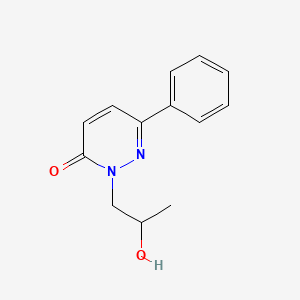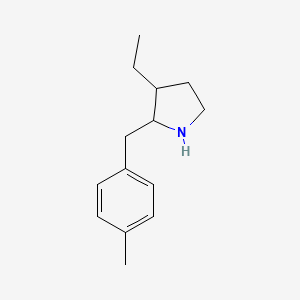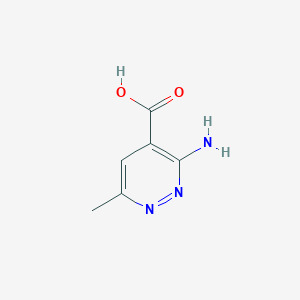
3-Amino-6-methylpyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-methylpyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used as core structures in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-methylpyridazine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . Another method includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of robust catalysts could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions: 3-Amino-6-methylpyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine oxides, while substitution could introduce different functional groups into the pyridazine ring.
科学的研究の応用
3-Amino-6-methylpyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 3-amino-6-methylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The pyridazine ring’s unique physicochemical properties, such as weak basicity and dual hydrogen-bonding capacity, enable it to engage in molecular recognition and drug-target interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
3-Aminopyridazine: Shares the amino group but lacks the methyl and carboxylic acid groups.
6-Methylpyridazine: Contains the methyl group but lacks the amino and carboxylic acid groups.
Pyridazine-4-carboxylic acid: Contains the carboxylic acid group but lacks the amino and methyl groups.
Uniqueness: 3-Amino-6-methylpyridazine-4-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid) on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
3-amino-6-methylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H2,7,9)(H,10,11) |
InChIキー |
ZRONTOXPRXDSGE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=N1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
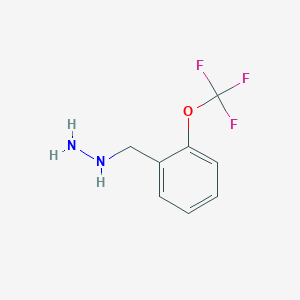

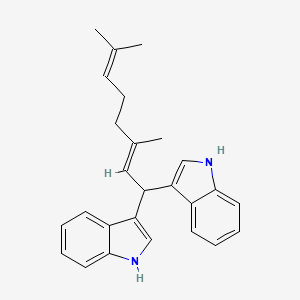
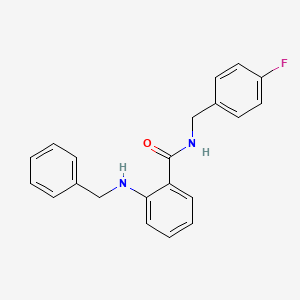
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)


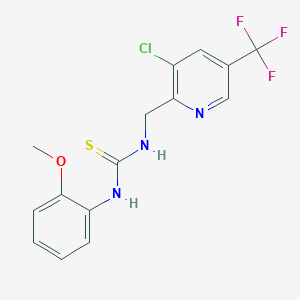
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
